Imazapic-ammonium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Imazapic-ammonium is a selective herbicide belonging to the imidazolinone family. It is primarily used for the pre- and post-emergent control of various annual and perennial grasses and broadleaf weeds. The compound is known for its ability to inhibit the enzyme acetohydroxyacid synthase, which is crucial for the synthesis of branched-chain amino acids in plants .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Imazapic-ammonium involves the reaction of 5-methyl-2-(4-methyl-5-oxo-4-propan-2-yl-1H-imidazol-2-yl)pyridine-3-carboxylic acid with ammonia. The reaction typically occurs under controlled conditions to ensure the formation of the ammonium salt .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process includes the purification of the final product to ensure high purity and effectiveness. The compound is then formulated into various forms such as soluble liquids and dispersible granules for agricultural use .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, although these are not commonly utilized in its application.
Reduction: Reduction reactions are also possible but are not typically relevant to its herbicidal activity.
Substitution: The compound can participate in substitution reactions, particularly involving the imidazole ring.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution can result in halogenated or alkylated products .
Scientific Research Applications
Imazapic-ammonium has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the behavior of imidazolinone herbicides.
Biology: Investigated for its effects on plant physiology and biochemistry.
Industry: Widely used in agriculture for weed control, particularly in crops like peanuts and sugar cane
Mechanism of Action
Imazapic-ammonium exerts its herbicidal effects by inhibiting the enzyme acetohydroxyacid synthase (AHAS), also known as acetolactate synthase (ALS). This enzyme is essential for the synthesis of the branched-chain amino acids valine, leucine, and isoleucine. By inhibiting AHAS, this compound disrupts protein synthesis and cell growth in susceptible plants, leading to their death .
Comparison with Similar Compounds
Imazapyr: Another imidazolinone herbicide with a similar mode of action but different selectivity and application spectrum.
Imazethapyr: Used for controlling a broader range of weeds but with a different environmental profile.
Imazamox: Known for its effectiveness in controlling both grasses and broadleaf weeds.
Uniqueness: Imazapic-ammonium is unique in its specific selectivity for certain annual and perennial grasses and broadleaf weeds. Its relatively low toxicity to non-target organisms and its effectiveness in various environmental conditions make it a valuable tool in integrated weed management .
Properties
IUPAC Name |
azane;5-methyl-2-(4-methyl-5-oxo-4-propan-2-yl-1H-imidazol-2-yl)pyridine-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3.H3N/c1-7(2)14(4)13(20)16-11(17-14)10-9(12(18)19)5-8(3)6-15-10;/h5-7H,1-4H3,(H,18,19)(H,16,17,20);1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBJUTZMAUXJMMH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1)C2=NC(C(=O)N2)(C)C(C)C)C(=O)O.N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.